molecular formula C15H15Cl2N3O2S B2930237 1-[(4-Chlorophenyl)sulfonyl]-4-(6-chloro-2-pyridinyl)piperazine CAS No. 339107-37-8

1-[(4-Chlorophenyl)sulfonyl]-4-(6-chloro-2-pyridinyl)piperazine

Cat. No. B2930237
CAS RN: 339107-37-8
M. Wt: 372.26
InChI Key: IGOKVJURIMXYMU-UHFFFAOYSA-N
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Description

“1-[(4-Chlorophenyl)sulfonyl]-4-(6-chloro-2-pyridinyl)piperazine” is a chemical compound. It has an empirical formula of C10H13ClN2 . The molecular weight of this compound is 196.68 . It is a small molecule and is classified as experimental .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-[(4-Chlorophenyl)sulfonyl]-4-(6-chloro-2-pyridinyl)piperazine”, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Receptor Antagonism and Radioligand Development

1-[(4-Chlorophenyl)sulfonyl]-4-(6-chloro-2-pyridinyl)piperazine and related compounds have been explored for their potential as receptor antagonists, particularly in the context of adenosine A2B receptors. Research has led to the development of potent A2B antagonists with subnanomolar affinity, highlighting their potential for therapeutic applications in areas where adenosine receptor activity is implicated. Moreover, specific derivatives have been used to create new radioligands, offering tools for the selective labeling of receptors in both human and rodent models, thus aiding in pharmacological and biochemical studies of receptor function and distribution (Borrmann et al., 2009).

Antimicrobial and Antimalarial Activity

Compounds featuring the piperazine moiety, including those related to 1-[(4-Chlorophenyl)sulfonyl]-4-(6-chloro-2-pyridinyl)piperazine, have been synthesized and tested for their antimicrobial properties. Some derivatives have shown significant in vitro activity against a range of gram-positive and gram-negative bacteria, as well as antifungal and antimalarial effects, suggesting potential applications in combating infectious diseases (Bhatt et al., 2016).

Anticancer Research

Research into sulfonamide and amide derivatives of piperazine, including structural analogs of 1-[(4-Chlorophenyl)sulfonyl]-4-(6-chloro-2-pyridinyl)piperazine, has revealed potential anticancer activity. Specifically, certain compounds have demonstrated promising activity profiles and selectivity toward leukemia, colon cancer, and melanoma cell lines in in vitro screenings, indicating their potential as leads in anticancer drug development (Szafrański & Sławiński, 2015).

Antifungal Applications

The synthesis and evaluation of novel compounds incorporating piperazine structures have shown moderate to good antifungal activity. Notably, certain derivatives have demonstrated the ability to discriminate between different fungal species, offering potential utility in the development of targeted antifungal therapies (Darandale et al., 2013).

Mechanism of Action

Target of Action

The primary target of 1-[(4-Chlorophenyl)sulfonyl]-4-(6-chloro-2-pyridinyl)piperazine is Coagulation factor X . This protein plays a critical role in the coagulation cascade, which is a complex process that leads to the formation of a blood clot. By targeting this protein, the compound can potentially influence blood coagulation.

Mode of Action

It is known that it interacts with its target, coagulation factor x . The nature of this interaction and the resulting changes in the target protein’s function are areas of ongoing research.

properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-(6-chloropyridin-2-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N3O2S/c16-12-4-6-13(7-5-12)23(21,22)20-10-8-19(9-11-20)15-3-1-2-14(17)18-15/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOKVJURIMXYMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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